molecular formula C19H15N3O B11522787 2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one

2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11522787
M. Wt: 301.3 g/mol
InChI Key: LNDCDPOELJNVPJ-UHFFFAOYSA-N
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Description

2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound is known for its potential biological activities, making it a valuable target for synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzophenone with 2-pyridinecarboxaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid, to facilitate the formation of the dihydroquinazolinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone and dihydroquinazoline derivatives.

Scientific Research Applications

2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in disease processes or interact with cellular receptors to modulate biological activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique combination of a quinazolinone core with phenyl and pyridinyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

2-phenyl-3-pyridin-2-yl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C19H15N3O/c23-19-15-10-4-5-11-16(15)21-18(14-8-2-1-3-9-14)22(19)17-12-6-7-13-20-17/h1-13,18,21H

InChI Key

LNDCDPOELJNVPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4

Origin of Product

United States

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